3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile
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Overview
Description
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile is a complex organic compound known for its selective inhibition properties, particularly targeting Janus kinase 1 (JAK1). This compound is structurally designed to combine elements from tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile involves multiple steps. The core scaffold is based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . The synthetic route includes:
Condensation Reaction: The initial step involves the condensation of the core scaffold with appropriate reagents to form the intermediate compounds.
Cyclization: This step involves the cyclization of the intermediate to form the desired pyrrolo[2,3-d]pyrimidine structure.
Functional Group Modification: The final step includes the modification of functional groups to achieve the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale application of the above-mentioned synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the nitrile group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the methyl groups.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a selective inhibitor in various reactions to study the behavior of JAK1 and its interactions with other molecules .
Biology
In biological research, it is used to investigate the role of JAK1 in cellular processes and its potential as a therapeutic target for diseases involving the JAK-STAT pathway .
Medicine
Medically, the compound is explored for its potential in treating autoimmune diseases and inflammatory conditions due to its selective inhibition of JAK1 .
Industry
In the pharmaceutical industry, it is used in the development of new drugs targeting JAK1, providing a basis for the synthesis of more potent and selective inhibitors .
Mechanism of Action
The compound exerts its effects by selectively inhibiting JAK1. JAK1 pairs with JAK2, JAK3, and TYK2, and a JAK1-selective inhibitor would inhibit many cytokines involved in inflammation and immune function while avoiding inhibition of the JAK2 homodimer regulating erythropoietin and thrombopoietin signaling .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A JAK inhibitor with a similar core scaffold.
Baricitinib: Another JAK inhibitor with a different selectivity profile.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis
Uniqueness
The uniqueness of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile lies in its high selectivity for JAK1, making it a promising candidate for targeted therapies with potentially fewer side effects compared to less selective inhibitors .
Properties
Molecular Formula |
C16H20N6O |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-oxopiperidin-1-yl]propanenitrile |
InChI |
InChI=1S/C16H20N6O/c1-11-5-9-22(8-3-6-17)16(23)13(11)21(2)15-12-4-7-18-14(12)19-10-20-15/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1 |
InChI Key |
KWAUCPFFSGUWMR-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C(=O)[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CCC#N |
Canonical SMILES |
CC1CCN(C(=O)C1N(C)C2=NC=NC3=C2C=CN3)CCC#N |
Origin of Product |
United States |
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